

# Commercial Suppliers and Technical Guide for 2-Methyl-1H-indol-5-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Methyl-1H-indol-5-ol**, a heterocyclic compound of interest in pharmaceutical research and drug development. This document outlines its commercial availability, physicochemical properties, potential synthesis strategies, and hypothesized biological activities based on related indole derivatives. Detailed experimental protocols for the evaluation of its biological effects are also provided to facilitate further investigation.

## **Commercial Availability**

**2-Methyl-1H-indol-5-ol** is available from several commercial chemical suppliers. Researchers can procure this compound for laboratory and development purposes. The following table summarizes key information from some of the suppliers.



Supplier	CAS Number	Purity	Available Quantities	Physical Form
Sigma-Aldrich	13314-85-7	≥97%	250 mg, 1 g, 5 g	Light-yellow to red to brown or gray powder or crystals
BLD Pharm	13314-85-7	-	Inquire	-
2a biotech	13314-85-7	-	Inquire	-

# **Physicochemical Properties**

A comprehensive understanding of the physicochemical properties of **2-Methyl-1H-indol-5-ol** is crucial for its application in research and development. Key properties are summarized in the table below.[1]

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO	PubChem[1]
Molecular Weight	147.17 g/mol	PubChem[1]
IUPAC Name	2-methyl-1H-indol-5-ol	PubChem[1]
CAS Number	13314-85-7	PubChem[1]
Physical Form	Light-yellow to red to brown or gray powder or crystals	Sigma-Aldrich
Storage Temperature	Freezer	Sigma-Aldrich

# **Synthesis and Manufacturing**

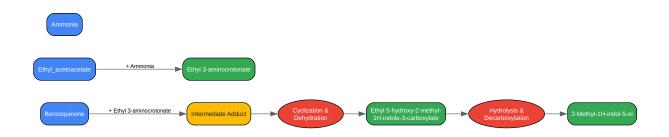
The synthesis of 5-hydroxyindoles, including **2-Methyl-1H-indol-5-ol**, can be achieved through various established methods in organic chemistry. The Nenitzescu indole synthesis is a particularly relevant and widely used method for creating 5-hydroxyindole scaffolds from 1,4-benzoquinones and enamines.[2] Large-scale manufacturing of 5-hydroxy-2-methyl-1H-indole



has been reported, indicating the feasibility of producing significant quantities for extensive research and development.[2]

# Proposed Synthetic Pathway: Nenitzescu Indole Synthesis

A plausible synthetic route to obtain **2-Methyl-1H-indol-5-ol** is outlined below. This is a generalized protocol based on the principles of the Nenitzescu reaction.



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Caption: Generalized workflow for the Nenitzescu synthesis of 2-Methyl-1H-indol-5-ol.

# Potential Biological Activities and Experimental Protocols

While specific biological data for **2-Methyl-1H-indol-5-ol** is limited in publicly available literature, the indole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Research on structurally related molecules suggests that **2-Methyl-1H-indol-5-ol** may exhibit anticancer and serotonin (5-HT) receptor modulatory activities.

## **Anticancer Potential**

### Foundational & Exploratory





Derivatives of 2-methyl-1H-indol-5-amine have been investigated for their anticancer properties. For instance, N-(2-methyl-1H-indol-5-yl)-1-naphthalenesulfonamide has demonstrated remarkable in vitro anticancer activity, promoting G2/M cell cycle arrest and inhibiting tubulin polymerization.[3] This suggests that the 2-methyl-1H-indol-5-yl core may be a valuable scaffold for the development of novel antimitotic agents. Indole-based compounds are known to target tubulin polymerization, a critical process in cell division, making them attractive candidates for cancer therapy.[4][5]

This protocol provides a method to assess the cytotoxic effects of **2-Methyl-1H-indol-5-ol** on cancer cell lines.

#### Materials:

- Human cancer cell lines (e.g., MCF-7, A549, HeLa)
- Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- 2-Methyl-1H-indol-5-ol
- Dimethyl sulfoxide (DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., 20% SDS in 50% DMF)
- 96-well microplates
- Microplate reader

#### Procedure:

- Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Compound Treatment: Prepare serial dilutions of 2-Methyl-1H-indol-5-ol in cell culture medium from a stock solution in DMSO. Add the dilutions to the cells and incubate for 48-72



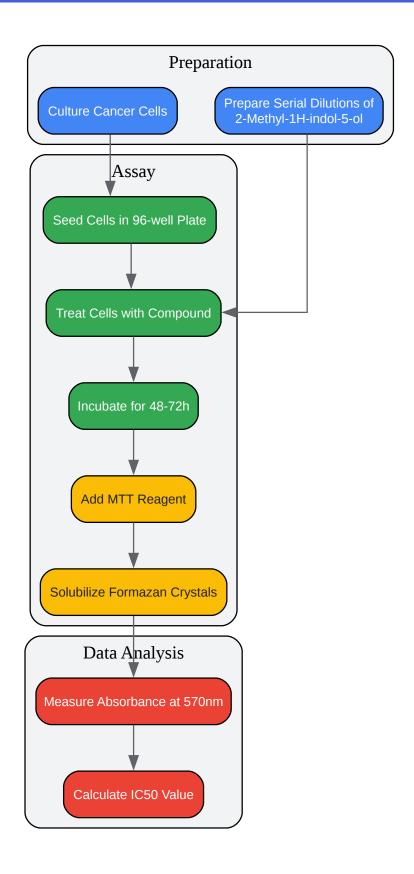




hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

- MTT Addition: Add MTT solution to each well and incubate for 4 hours.
- Formazan Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.





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Caption: Experimental workflow for in vitro cytotoxicity testing.



## **Serotonin Receptor Modulation**

The indole nucleus is a core component of serotonin and many of its receptor ligands. It is hypothesized that **2-Methyl-1H-indol-5-ol** could interact with serotonin receptors, potentially modulating their activity. This could have implications for its use in neuropharmacology and the treatment of various central nervous system disorders.

This protocol describes a competitive radioligand binding assay to determine the affinity of **2-Methyl-1H-indol-5-ol** for a specific serotonin receptor subtype (e.g., 5-HT2A).[6]

#### Materials:

- HEK293 cells stably expressing the human 5-HT2A receptor
- Cell culture and membrane preparation buffers
- Assay buffer (50 mM Tris-HCl, 10 mM MgCl<sub>2</sub>, 0.5 mM EDTA, pH 7.4)
- Radioligand (e.g., [3H]Ketanserin)
- Non-specific binding control (e.g., Mianserin)
- 2-Methyl-1H-indol-5-ol dissolved in DMSO
- Microplate harvester and filter mats
- Liquid scintillation counter

#### Procedure:

- Membrane Preparation: Culture and harvest HEK293 cells expressing the 5-HT2A receptor.
  Prepare cell membranes by homogenization and centrifugation.
- Binding Assay: In a 96-well plate, add assay buffer, varying concentrations of 2-Methyl-1H-indol-5-ol, radioligand, and the cell membrane preparation. Include wells for total binding (vehicle instead of test compound) and non-specific binding.
- Incubation: Incubate the plate at 25°C for 60 minutes.



- Filtration: Terminate the reaction by rapid filtration through filter mats to separate bound and free radioligand.
- Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.
- Data Analysis: Calculate specific binding and generate a competition curve to determine the inhibitory constant (Ki) of **2-Methyl-1H-indol-5-ol**.

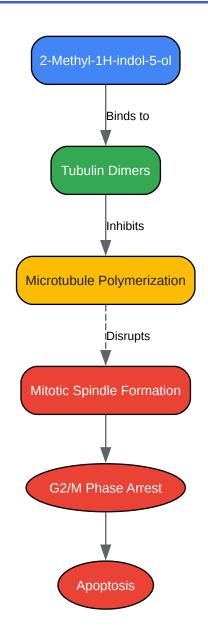
## **Hypothesized Signaling Pathway Involvement**

Based on the potential biological activities, **2-Methyl-1H-indol-5-ol** could modulate key signaling pathways implicated in cancer and neurotransmission.

## **Tubulin Polymerization and Cell Cycle Arrest**

If **2-Methyl-1H-indol-5-ol** acts as a tubulin polymerization inhibitor, it would disrupt microtubule dynamics, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis in cancer cells.





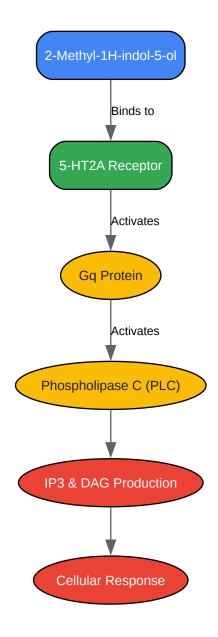
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Caption: Hypothesized mechanism of action for anticancer activity.

## **Serotonin Receptor Signaling**

As a potential ligand for serotonin receptors, **2-Methyl-1H-indol-5-ol** could modulate downstream signaling cascades, such as the Gq-coupled pathway for 5-HT2A receptors, which involves the activation of phospholipase C (PLC) and subsequent downstream effects.





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Caption: Potential involvement in the 5-HT2A receptor signaling pathway.

This technical guide provides a foundational understanding of **2-Methyl-1H-indol-5-ol** for research and drug development professionals. The information on its commercial availability, properties, and potential biological activities, along with detailed experimental protocols, is intended to support and guide future investigations into this promising compound.



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